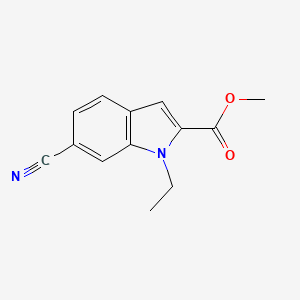

methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate

Description

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate is a substituted indole derivative featuring a cyano group at the 6-position, an ethyl group at the 1-position (N-substitution), and a methyl ester at the 2-position. The indole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as serotonin receptors and kinases.

The 6-cyano substituent introduces electron-withdrawing effects, which may enhance electrophilic reactivity and influence intermolecular interactions. The methyl ester at the 2-position serves as a modifiable functional group, enabling further derivatization into carboxylic acids or amides for enhanced bioactivity.

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 6-cyano-1-ethylindole-2-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-3-15-11-6-9(8-14)4-5-10(11)7-12(15)13(16)17-2/h4-7H,3H2,1-2H3 |

InChI Key |

FORGCHYHUYDJEU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2)C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization with Methyl Pyruvate

Methyl pyruvate serves as the carbonyl component, providing the methyl ester at position 2. Reaction with 4-cyanophenylhydrazine in glacial acetic acid forms the corresponding phenylhydrazone, which undergoes cyclization under acidic conditions (e.g., polyphosphoric acid ethyl ester, PPEE) to yield methyl 6-cyano-1H-indole-2-carboxylate. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Base | KOH (2.5–3.0 eq) | |

| Alkylating Agent | Ethyl iodide (2.5 eq) | |

| Solvent | DMSO | |

| Temperature | 40°C | |

| Reaction Time | 12 hours |

Alternative Routes for Cyano Group Introduction

Palladium-Catalyzed Cyanation

If the Fischer route is constrained by phenylhydrazine availability, late-stage cyanation offers an alternative. A bromo intermediate at position 6 (e.g., methyl 6-bromo-1-ethyl-1H-indole-2-carboxylate) can undergo cyanation using Zn(CN)₂ and a palladium catalyst (e.g., Pd(PPh₃)₄).

Table 2: Cyanation via Cross-Coupling

Nitro Group Reduction and Cyanation

A nitro group at position 6 can be reduced to an amine (e.g., using H₂/Pd-C) and converted to a cyano group via diazotization with NaNO₂/HCl followed by treatment with CuCN. This method, while versatile, introduces additional purification challenges.

Challenges and Side Reactions

Regioselectivity in Fischer Synthesis

The position of the cyano group is dictated by the phenylhydrazine substitution. Para-substituted derivatives yield 6-cyanoindoles, whereas meta-substituted precursors lead to positional isomers.

Competing O-Alkylation

During N-ethylation, the ester’s methoxy group may undergo unintended O-alkylation. This is mitigated by using polar aprotic solvents (e.g., DMSO) and controlled stoichiometry.

Byproduct Formation in Cyanation

Palladium-catalyzed methods risk forming des-bromo byproducts, necessitating rigorous catalyst purification and inert atmospheres.

Scalability and Industrial Considerations

The Fischer route is preferred for scalability due to fewer steps and higher yields (≥85% overall). Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the indole ring.

Reduction: Amino derivatives with the cyano group reduced to an amine.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate exhibits significant potential as a pharmaceutical agent due to its structural features, which resemble known pharmacophores. Its applications in drug development are highlighted below:

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. The compound's structural similarities to other indole derivatives suggest it could inhibit key signaling pathways involved in cancer progression. For instance, indole derivatives have been shown to exhibit cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range .

Inhibition of Kinases

Research has indicated that compounds with indole scaffolds, including this compound, could serve as inhibitors of anaplastic lymphoma kinase (ALK). In studies involving small-molecule inhibitors, derivatives similar to this compound displayed potent ALK inhibition, suggesting a promising avenue for targeted cancer therapies .

Biological Research Applications

The compound's interaction with biological systems has been a focus of research, particularly regarding its safety and efficacy in therapeutic applications.

Mechanistic Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial for its development as a therapeutic agent. Studies have explored how the compound interacts with enzymes and receptors, providing insights into its potential effects on cellular processes.

Structure-Activity Relationship (SAR) Studies

The structural features of this compound allow for extensive SAR studies. By modifying different functional groups on the indole core, researchers can evaluate changes in biological activity, guiding the design of more effective derivatives .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical methods, allowing for the production of derivatives with enhanced properties.

Synthetic Pathways

Several synthetic routes have been developed for this compound, which can be modified to yield derivatives with specific biological activities. For example, palladium-catalyzed reactions have been employed to create diverse indole derivatives that retain or enhance the pharmacological profile of the parent compound .

Data Tables

The following table summarizes key findings related to the anticancer activity and kinase inhibition of compounds related to this compound.

| Compound Name | IC50 (nM) - ALK Inhibition | IC50 (nM) - Cell Growth Inhibition |

|---|---|---|

| Methyl 6-Cyano Compound | TBD | TBD |

| CJ-2360 | 4.8 ± 1.0 | 206.7 |

| CJ-CJ2224 | 5.5 | 96 |

Case Study: Antitumor Efficacy

In vivo studies have demonstrated the antitumor efficacy of compounds similar to this compound in xenograft models. For instance, a study involving CJ-2360 showed significant inhibition of tumor growth and ALK phosphorylation in KARPAS-299 xenograft models, indicating the potential utility of such compounds in clinical settings .

Mechanism of Action

The mechanism of action of methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The indole ring can also interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate with structurally related indole-2-carboxylate derivatives, highlighting substituent effects on properties:

| Compound Name | Substituents (Position) | Molecular Weight | Key Functional Features | Potential Applications | References |

|---|---|---|---|---|---|

| This compound | 6-CN, 1-Et, 2-COOCH₃ | 244.25 g/mol | Electron-withdrawing CN; lipophilic Et | Drug intermediates, kinase inhibitors | [12, 16] |

| Ethyl 5-cyanoindole-2-carboxylate | 5-CN, 2-COOCH₂CH₃ | 228.23 g/mol | CN at 5-position; ethyl ester | Serotonin receptor modulation | [16] |

| Methyl 6-hydroxy-1H-indole-2-carboxylate | 6-OH, 2-COOCH₃ | 191.18 g/mol | Hydrophilic OH; H-bond donor | Antioxidant, anti-inflammatory | [13] |

| Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate | 6-CF₃, 2-COOCH₃ | 243.20 g/mol | Strongly electron-withdrawing CF₃ | Fluorinated drug candidates | [12] |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | 6-OCH₃, 2-COOCH₂CH₃ | 219.24 g/mol | Electron-donating OCH₃; ethyl ester | Photodynamic therapy agents | [15] |

Electronic and Reactivity Profiles

- Cyano (CN) vs. Methoxy (OCH₃): The 6-cyano group in the target compound increases electrophilicity and hardness (a DFT-based parameter) compared to 6-methoxy derivatives, which are electron-donating. This difference may enhance reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

- N1 Substitution: The ethyl group at N1 in the target compound introduces steric bulk compared to unsubstituted (N-H) or methyl-substituted analogs (e.g., 6-methyl-1H-indole-2-carboxylic acid). This could reduce solubility in aqueous media but improve binding to hydrophobic protein pockets.

Pharmacological Implications

- Cyanated Indoles: Compounds like the target and ethyl 5-cyanoindole-2-carboxylate are explored for kinase inhibition due to the cyano group’s ability to form hydrogen bonds with ATP-binding sites. Positional differences (5-CN vs. 6-CN) may alter selectivity profiles.

- Ester vs. Carboxylic Acid: Methyl esters (target compound) are often prodrug forms, whereas carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit direct biological activity but poorer bioavailability.

Biological Activity

Methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate (MCEI) is an indole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of MCEI, supported by various research findings and case studies.

Chemical Structure and Properties

MCEI is characterized by its indole nucleus, which is known for its significant role in medicinal chemistry. The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₈N₂O₂

- Molecular Weight : 204.19 g/mol

- CAS Number : 7141888

The presence of the cyano group enhances the compound's reactivity and biological profile, making it a candidate for various pharmacological studies.

Synthesis

The synthesis of MCEI typically involves multi-step reactions starting from readily available indole derivatives. The general synthetic route includes:

- Formation of the Indole Core : Utilizing well-established methods for indole synthesis.

- Introduction of Functional Groups : The cyano and carboxylate groups are introduced through nucleophilic substitution reactions.

- Esterification : Finalizing the structure by converting the carboxylic acid to a methyl ester.

Antimicrobial Activity

MCEI has demonstrated considerable antimicrobial properties against various bacterial strains. A study evaluating a series of alkaloids, including MCEI, reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, particularly against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.0048 to 0.0195 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| S. aureus | 0.0098 |

| B. mycoides | 0.0048 |

Anticancer Activity

Recent research has highlighted MCEI's potential as an anticancer agent. In vivo studies involving KARPAS-299 xenograft models showed that MCEI effectively inhibited ALK phosphorylation, a key pathway in cancer progression . The pharmacodynamic data suggested sustained effects on tumor tissue for at least 24 hours post-administration.

Antiviral Properties

MCEI has also been investigated for its antiviral activity, particularly against HIV integrase inhibitors. Compounds related to MCEI exhibited significant binding affinity to the integrase enzyme, suggesting a potential role in inhibiting viral replication .

Case Study 1: Antitumor Efficacy in Xenograft Models

In a controlled study, mice bearing KARPAS-299 tumors were administered MCEI at varying doses (100 mg/kg). Results indicated a marked reduction in tumor size and significant inhibition of key signaling pathways involved in tumor growth, including AKT and ERK pathways .

Case Study 2: Antimicrobial Efficacy Assessment

A comprehensive evaluation of MCEI's antimicrobial properties was conducted using a range of bacterial strains. The study confirmed that MCEI exhibited superior antimicrobial activity compared to standard antibiotics, indicating its potential as a novel therapeutic agent in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 6-cyano-1-ethyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, indole derivatives are often synthesized via refluxing with acetic acid and sodium acetate, as seen in analogous protocols for 3-formyl-1H-indole-2-carboxylates . Key parameters to optimize include:

- Temperature : Maintain reflux (~110–120°C) to ensure complete cyclization.

- Catalyst : Sodium acetate acts as a base to deprotonate intermediates and drive the reaction forward.

- Purification : Use recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

- Yield Improvement : Incremental addition of reagents (e.g., 1.1 equiv of aldehyde derivatives) minimizes side reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl and cyano groups) via , , and -NMR (if applicable) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase.

- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use P95 respirators for particulate filtration and nitrile gloves to prevent dermal exposure .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid vapors) .

- Waste Disposal : Segregate halogenated waste (e.g., cyano-containing byproducts) and consult institutional guidelines for hazardous material handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varied pH, temperature, and light exposure. For example, monitor decomposition via HPLC at 40°C/75% RH over 4 weeks .

- Solubility Profiling : Use shake-flask methods with buffers (pH 1–7.4) and logP calculations to reconcile discrepancies .

- Cross-Validation : Compare data with structurally similar compounds (e.g., methyl 6-fluoro-1H-indole-4-carboxylate) to identify trends in substituent effects .

Q. What strategies are effective for optimizing the compound’s bioactivity in medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyano or ethyl groups) and test against target enzymes (e.g., kinases) using in vitro assays .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., indole-binding pockets) .

- Metabolic Stability : Assess microsomal half-life in liver S9 fractions to guide lead optimization .

Q. How can researchers design experiments to investigate environmental fate and ecotoxicology of this compound?

- Methodological Answer :

- Environmental Partitioning : Measure soil/water distribution coefficients () using OECD Guideline 121 .

- Biotic Transformation : Expose the compound to microbial consortia and analyze metabolites via LC-QTOF-MS .

- Toxicity Assays : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (EC) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (Hill equation) using GraphPad Prism to calculate IC values .

- Replicates : Use biological replicates and report SEM to ensure reproducibility .

- Outlier Detection : Apply Grubbs’ test () to exclude anomalous data points .

Q. How should researchers address low yields in the final step of synthesizing this compound?

- Methodological Answer :

- Intermediate Analysis : Use TLC or inline IR spectroscopy to identify incomplete reactions or side products .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., DBU or KCO) to improve reaction efficiency .

- Solvent Optimization : Replace acetic acid with toluene/DMF mixtures to enhance solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.